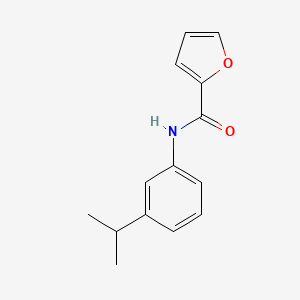
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is a chemical compound that belongs to the class of amides It features an iodophenyl group and a pyrazolyl group attached to a propanamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Iodination: The iodophenyl group can be introduced via electrophilic aromatic substitution using iodine and a suitable oxidizing agent.
Amide Formation: The final step involves the coupling of the iodophenyl group with the pyrazole ring through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove or modify the iodophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups like amines or ethers.
科学研究应用
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis:
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in biochemical assays to study enzyme activity, protein interactions, and cellular pathways.
作用机制
The mechanism of action of N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The iodophenyl group can enhance binding affinity through halogen bonding, while the pyrazolyl group can participate in hydrogen bonding and π-π interactions. These interactions can influence molecular targets and pathways involved in various biological processes.
相似化合物的比较
Similar Compounds
- N-(4-bromophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)propanamide
- N-(4-fluorophenyl)-2-(1H-pyrazol-1-yl)propanamide
Uniqueness
N-(4-iodophenyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to the presence of the iodophenyl group, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity in medicinal applications compared to its bromine, chlorine, or fluorine analogs. Additionally, the larger atomic size of iodine can influence the compound’s electronic properties, making it suitable for certain material science applications.
属性
分子式 |
C12H12IN3O |
|---|---|
分子量 |
341.15 g/mol |
IUPAC 名称 |
N-(4-iodophenyl)-2-pyrazol-1-ylpropanamide |
InChI |
InChI=1S/C12H12IN3O/c1-9(16-8-2-7-14-16)12(17)15-11-5-3-10(13)4-6-11/h2-9H,1H3,(H,15,17) |
InChI 键 |
AUCANLKVOUOCBZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)NC1=CC=C(C=C1)I)N2C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


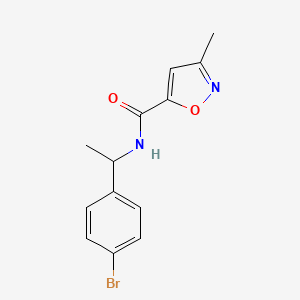

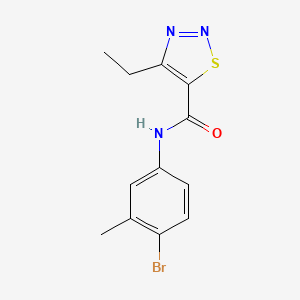
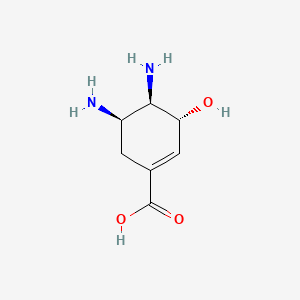
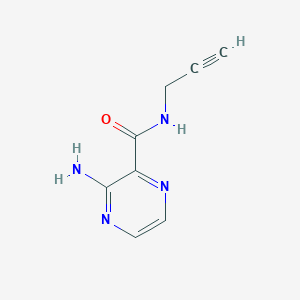
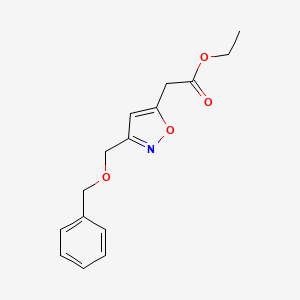
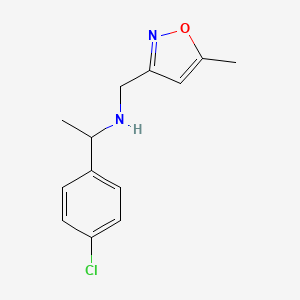
![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)
![rel-(3aR,9bR)-6-Methoxy-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B14907953.png)

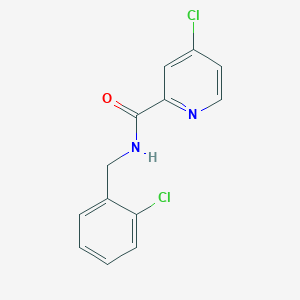
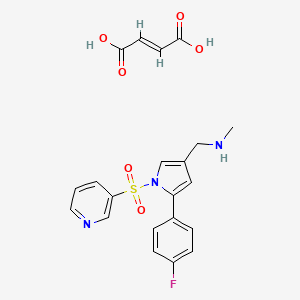
![3-Bromoimidazo[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B14907971.png)
